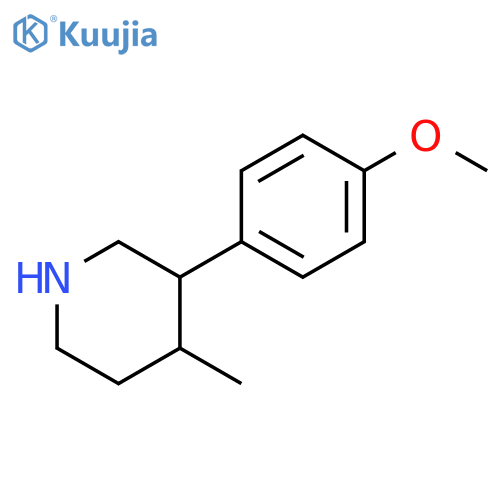Cas no 1529147-63-4 (Piperidine, 3-(4-methoxyphenyl)-4-methyl-)

1529147-63-4 structure
商品名:Piperidine, 3-(4-methoxyphenyl)-4-methyl-
Piperidine, 3-(4-methoxyphenyl)-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Piperidine, 3-(4-methoxyphenyl)-4-methyl-
- 3-(4-Methoxyphenyl)-4-methylpiperidine, mixture of diastereomers
- 3-(4-methoxyphenyl)-4-methylpiperidine
- EN300-6494753
- CS-0256529
- AKOS015615560
- 1529147-63-4
-
- インチ: 1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
- InChIKey: UCCQBWFBKQDRLG-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C)C(C2=CC=C(OC)C=C2)C1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.974±0.06 g/cm3(Predicted)
- ふってん: 314.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 10.29±0.10(Predicted)
Piperidine, 3-(4-methoxyphenyl)-4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6494753-5.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 5.0g |
$1945.0 | 2025-03-14 | |
| Enamine | EN300-6494753-2.5g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 2.5g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6494753-10.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 10.0g |
$2884.0 | 2025-03-14 | |
| Aaron | AR028IP8-5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 5g |
$2700.00 | 2023-12-15 | |
| 1PlusChem | 1P028IGW-5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 5g |
$2466.00 | 2024-06-20 | |
| Aaron | AR028IP8-2.5g |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 2.5g |
$1834.00 | 2025-02-16 | |
| Enamine | EN300-6494753-0.05g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 0.05g |
$155.0 | 2025-03-14 | |
| Enamine | EN300-6494753-0.5g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 0.5g |
$524.0 | 2025-03-14 | |
| Enamine | EN300-6494753-1.0g |
3-(4-methoxyphenyl)-4-methylpiperidine |
1529147-63-4 | 95.0% | 1.0g |
$671.0 | 2025-03-14 | |
| Aaron | AR028IP8-500mg |
3-(4-methoxyphenyl)-4-methylpiperidine,Mixtureofdiastereomers |
1529147-63-4 | 95% | 500mg |
$746.00 | 2025-02-16 |
Piperidine, 3-(4-methoxyphenyl)-4-methyl- 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1529147-63-4 (Piperidine, 3-(4-methoxyphenyl)-4-methyl-) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 857369-11-0(2-Oxoethanethioamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
